molecular formula C13H19NO2 B12886441 1,2-Benzenediol, 4-(1-propyl-3-pyrrolidinyl)- CAS No. 94357-81-0

1,2-Benzenediol, 4-(1-propyl-3-pyrrolidinyl)-

Cat. No.: B12886441
CAS No.: 94357-81-0
M. Wt: 221.29 g/mol
InChI Key: BQPLSMZHGSFVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a propylpyrrolidine group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-dibromobutane and ammonia.

    Attachment of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl bromide and a base such as sodium hydride.

    Formation of the Benzene Ring: The benzene ring can be synthesized through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid or sulfuric acid under controlled temperature conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methylpyrrolidin-3-yl)benzene-1,2-diol
  • 4-(1-ethylpyrrolidin-3-yl)benzene-1,2-diol
  • 4-(1-butylpyrrolidin-3-yl)benzene-1,2-diol

Uniqueness

4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group may confer different steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

94357-81-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol

InChI

InChI=1S/C13H19NO2/c1-2-6-14-7-5-11(9-14)10-3-4-12(15)13(16)8-10/h3-4,8,11,15-16H,2,5-7,9H2,1H3

InChI Key

BQPLSMZHGSFVSL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1)C2=CC(=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.